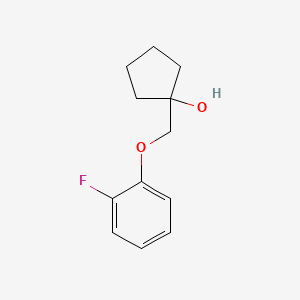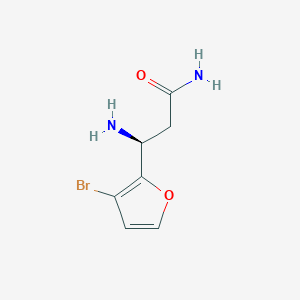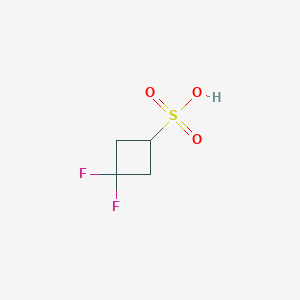
3,3-Difluorocyclobutane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorocyclobutane-1-sulfonic acid is a chemical compound characterized by the presence of a cyclobutane ring substituted with two fluorine atoms at the 3rd positions and a sulfonic acid group at the 1st position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutane-1-sulfonic acid typically involves the hydrolysis of 3,3-Difluorocyclobutane-1-sulfonyl chloride. The sulfonyl chloride precursor is reacted with water under controlled conditions to yield the sulfonic acid and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluorocyclobutane-1-sulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles such as alcohols, amines, or thiols, forming new C-O, C-N, or C-S bonds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of this compound and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, or thiols are used under mild to moderate conditions.
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding sulfonyl derivatives, such as alkyl or aryl sulfonates.
Hydrolysis: The primary product is this compound, with hydrochloric acid as a byproduct.
Wissenschaftliche Forschungsanwendungen
3,3-Difluorocyclobutane-1-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluorocyclobutane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorine atoms. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluorocyclobutane-1-sulfonyl chloride: A precursor to 3,3-Difluorocyclobutane-1-sulfonic acid, used in similar chemical reactions.
3,3-Difluorocyclobutanecarboxylic acid: Another fluorinated cyclobutane derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a cyclobutane ring, fluorine atoms, and a sulfonic acid group. This structure imparts distinct chemical properties, such as high reactivity and the ability to form strong interactions with other molecules, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H6F2O3S |
|---|---|
Molekulargewicht |
172.15 g/mol |
IUPAC-Name |
3,3-difluorocyclobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H6F2O3S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H,7,8,9) |
InChI-Schlüssel |
FKIBBZKKKSPMOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


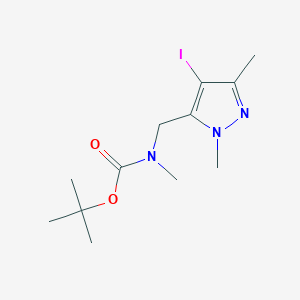
![tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13330014.png)
![Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13330015.png)
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)


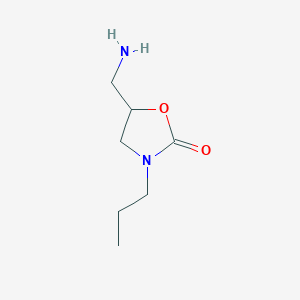
![4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13330045.png)

![(S)-2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13330048.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)

